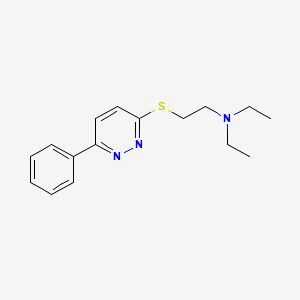

N,N-diethyl-2-(6-phenylpyridazin-3-yl)sulfanylethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,N-diethyl-2-(6-phenylpyridazin-3-yl)sulfanylethanamine” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered carbon ring . Pyridazine derivatives have been investigated extensively in the control and management of various cardiovascular diseases .

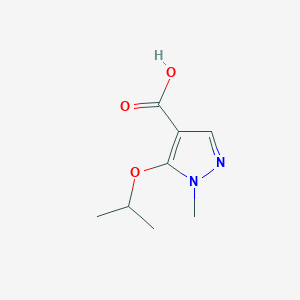

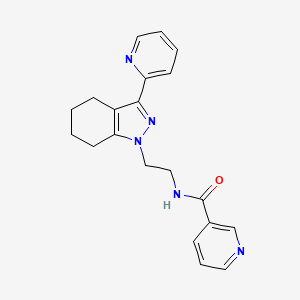

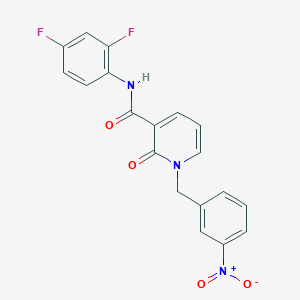

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the phenyl group, and the sulfanyl and diethylamine groups. These groups could potentially influence the compound’s reactivity and properties .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its constituent groups. For example, the solubility of similar compounds in various solvents has been studied .Applications De Recherche Scientifique

Tribological Properties and Mechanism

Tribology explores the interactions between surfaces in relative motion, including friction, wear, and lubrication. In a study on tribological properties, sulfur-containing triazine derivatives, which share structural similarities with the compound , were synthesized and used as additives in water-glycol base fluids. These additives significantly improved antiwear and friction-reducing capacities, with the tribological performances mainly attributed to the differences in sulfur content and activity. This research underscores the potential of sulfur-containing compounds in enhancing the lubrication properties of base fluids, relevant for industrial applications (Wu et al., 2017).

Green Synthesis

The emphasis on environmentally friendly chemical processes has led to the development of green synthesis methods. A protocol for the one-pot synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, which are medicinally privileged structures, was described using diethylamine as a catalyst. This process exemplifies a cost-effective, simple, and green approach to synthesizing complex molecules at ambient temperature, highlighting the importance of sustainable methodologies in pharmaceutical and chemical research (Desai et al., 2014).

Biological Activity Studies

The exploration of biological activities of heteroatomic compounds, including those based on phenylthiourea and acetophenone derivatives, reveals the physiological properties of these compounds. Research has shown that specific derivatives exhibit significant antioxidant effects and influence the functioning of biological membranes. Such studies contribute to the understanding of how these compounds interact with biological systems and their potential in drug development (Farzaliyev et al., 2020).

Mécanisme D'action

Propriétés

IUPAC Name |

N,N-diethyl-2-(6-phenylpyridazin-3-yl)sulfanylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3S/c1-3-19(4-2)12-13-20-16-11-10-15(17-18-16)14-8-6-5-7-9-14/h5-11H,3-4,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMANHLTJYUAAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCSC1=NN=C(C=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2726284.png)

![2-chloro-N'-[2-(methylsulfanyl)pyridine-3-carbonyl]benzohydrazide](/img/structure/B2726296.png)

![N-(1-cyanocyclopentyl)-2-[methyl(2,2,2-trifluoro-1-phenylethyl)amino]acetamide](/img/structure/B2726301.png)

![N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide](/img/structure/B2726305.png)

![N-(3-fluorophenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2726306.png)

![(1S,2S,4R,5S,6R)-5,6-Dihydroxyspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride](/img/structure/B2726307.png)